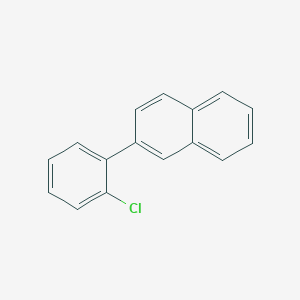
2-(2-Chlorophenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)naphthalene is an organochlorine compound with the molecular formula C16H11Cl. It is a chlorinated derivative of naphthalene, where a chlorine atom is attached to the phenyl ring at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)naphthalene typically involves the chlorination of naphthalene derivatives. One common method is the Friedel-Crafts alkylation reaction, where naphthalene is reacted with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Post-reaction, the compound is purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce dihydro derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like NH3 or RSH in polar solvents.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Amino or thiol-substituted naphthalenes.
Scientific Research Applications
2-(2-Chlorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)naphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloronaphthalene: A chlorinated naphthalene with similar chemical properties but different substitution patterns.
1-Chloronaphthalene: Another isomer with the chlorine atom at a different position.
2-(2-Bromophenyl)naphthalene: A brominated analog with similar reactivity but different halogen substitution.
Uniqueness: 2-(2-Chlorophenyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly where specific reactivity or interaction with biological targets is required .
Properties
Molecular Formula |
C16H11Cl |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
2-(2-chlorophenyl)naphthalene |
InChI |
InChI=1S/C16H11Cl/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H |
InChI Key |
WFCZVVOHARVFGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


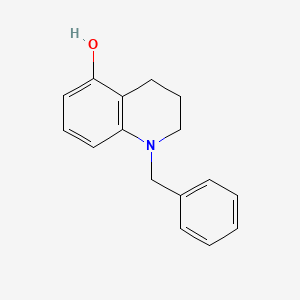




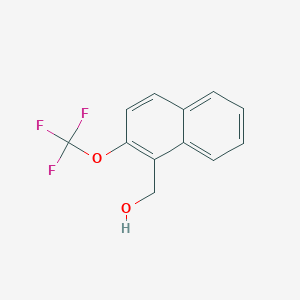
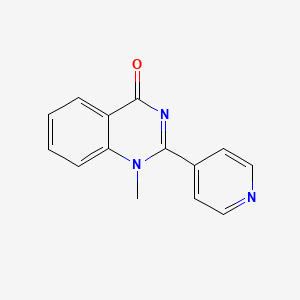
![Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11871914.png)
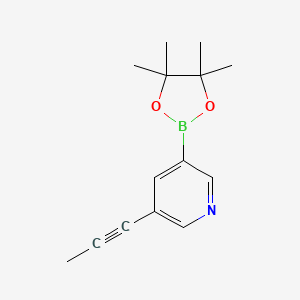
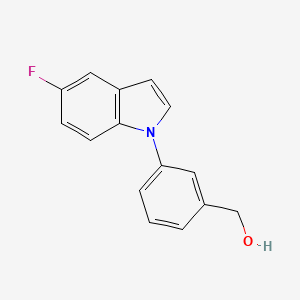
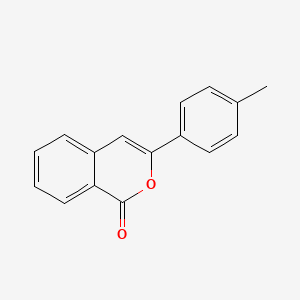
![3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B11871935.png)


